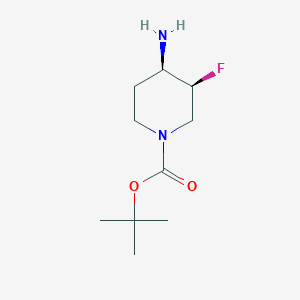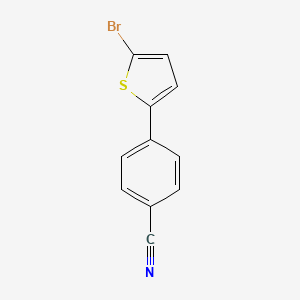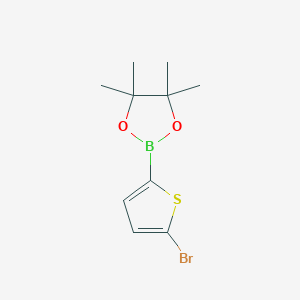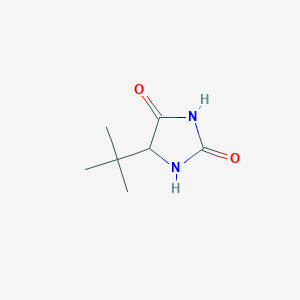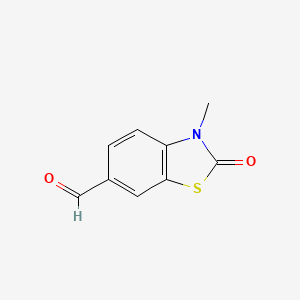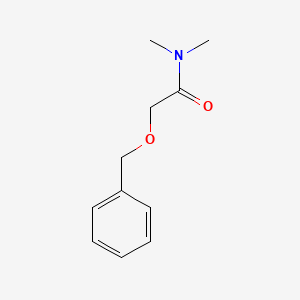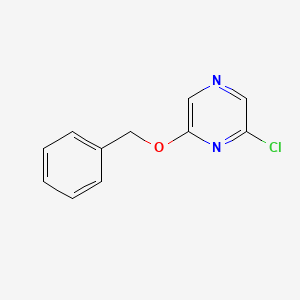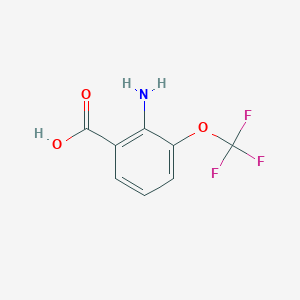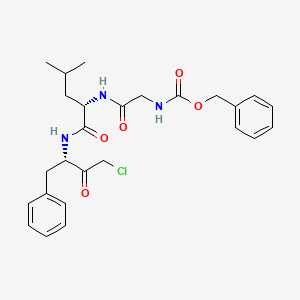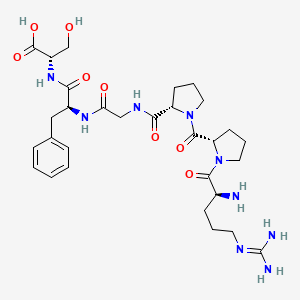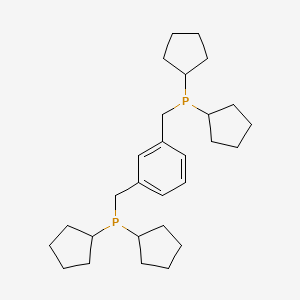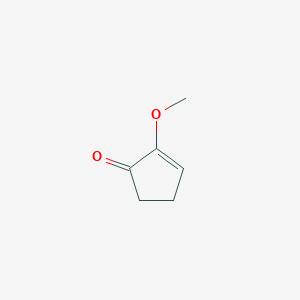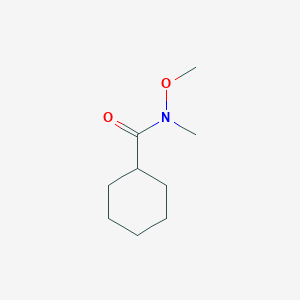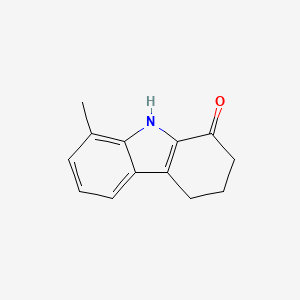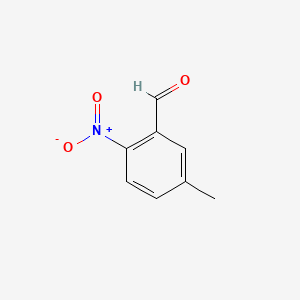
5-Methyl-2-nitrobenzaldehyde
概要
説明
Synthesis Analysis
The synthesis of nitrobenzaldehyde derivatives can be achieved through nitration reactions. For instance, the synthesis of 2-isopropoxy-5-nitrobenzaldehyde is described using continuous flow chemistry, which allows for selective, efficient, and reproducible nitration of the precursor compound . This method involves the use of red fuming HNO3 and a flow-through silicon-glass microreactor. Although the specific synthesis of 5-methyl-2-nitrobenzaldehyde is not detailed, similar methodologies could potentially be applied for its production.
Molecular Structure Analysis
The molecular structure of nitrobenzaldehyde derivatives can be complex, as evidenced by the single-crystal X-ray analysis of α,α-diacetoxy-2,4-dichloro-5-nitrobenzaldehyde . The analysis revealed a slight disorientation of the phenyl ring, which deviates from idealized symmetry. This suggests that the molecular structure of 5-methyl-2-nitrobenzaldehyde could also exhibit unique geometric features that may influence its reactivity and physical properties.
Chemical Reactions Analysis
Nitrobenzaldehyde compounds can undergo nucleophilic substitution reactions. For example, p-nitrobenzaldehyde reacts with active methylene compounds in the presence of a strong base to yield p-substituted nitrobenzenes . This reaction involves the formation of aldol adducts and subsequent displacement of the carbinol moieties. Such reactivity could be relevant to 5-methyl-2-nitrobenzaldehyde when considering its potential reactions with nucleophiles.
Physical and Chemical Properties Analysis
The physical and chemical properties of nitrobenzaldehyde derivatives can be influenced by their molecular structure and substituents. The preparation of stable isotope-labeled 2-nitrobenzaldehyde derivatives for use as internal standards in mass spectrometry highlights the importance of understanding these properties for analytical applications . While the specific properties of 5-methyl-2-nitrobenzaldehyde are not provided, the methodologies for characterizing such compounds, including UV, MS, and NMR techniques, are well-established.
科学的研究の応用
- 5-Methyl-2-nitrobenzaldehyde is a chemical compound with the molecular formula C8H7NO3 . It has a molecular weight of 165.15 .
- It is typically stored in an inert atmosphere at temperatures between 2-8°C .
- This compound is often used as a reagent in organic synthesis .
- It plays a key role as an intermediate in the preparation of several biologically active molecules .
- It is also used in the synthesis of many pharmaceuticals and insecticides .
-
Preparation of Biologically Active Molecules : 5-Methyl-2-nitrobenzaldehyde plays a key role as an intermediate in the preparation of several biologically active molecules . Again, the specific molecules that are synthesized can vary widely.
-
Synthesis of Pharmaceuticals and Insecticides : This compound is also used in the synthesis of many pharmaceuticals and insecticides . The specific pharmaceuticals and insecticides that are synthesized can vary widely.
-
Chitosan Modification : Similar to 2-Nitrobenzaldehyde, 5-Methyl-2-nitrobenzaldehyde might be able to react with chitosan to form a modified chitosan . This modified chitosan could potentially be used in various applications, such as drug delivery or water treatment .
-
Dye Synthesis : Again, similar to 2-Nitrobenzaldehyde, 5-Methyl-2-nitrobenzaldehyde might be used in the synthesis of dyes . For example, it could potentially be used in a modified version of the Baeyer-Drewson indigo synthesis .
Safety And Hazards
将来の方向性
The Wittig reaction is still a relevant area of study today due to its stereoselective capabilities and ability to be performed in moderate conditions . One major milestone in this regard is the Horner-Wadsworth-Emmons (HWE) reaction, a slightly different approach to the Wittig reaction that is based on a modified Wittig reaction published by Leopold Horner in 1958 . This reaction substitutes phosphonate-stabilized carbanions for the phosphonium ylides used in the standard Wittig reaction .
特性
IUPAC Name |
5-methyl-2-nitrobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3/c1-6-2-3-8(9(11)12)7(4-6)5-10/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKQIOXLCRQVPAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)[N+](=O)[O-])C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30473041 | |
| Record name | 5-Methyl-2-nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30473041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-2-nitrobenzaldehyde | |
CAS RN |
5858-28-6 | |
| Record name | 5-Methyl-2-nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30473041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methyl-2-nitrobenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

